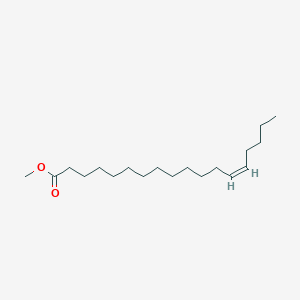

(Z)-13-Octadecenoic acid methyl ester

Description

Properties

IUPAC Name |

methyl (Z)-octadec-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLQDSJPOHPOSZ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysts

Transesterification remains the most direct method for synthesizing (Z)-13-octadecenoic acid methyl ester. The process involves reacting (Z)-13-octadecenoic acid with methanol in the presence of acidic or basic catalysts. Sulfuric acid (H₂SO₄) and sodium methoxide (NaOCH₃) are commonly used, with the latter favoring higher reaction rates due to its strong nucleophilic properties. The general reaction is:

Table 1: Catalytic Efficiency in Transesterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 65 | 6 | 78 | 92 |

| NaOCH₃ | 60 | 4 | 85 | 95 |

| Lipase (CAL-B) | 45 | 12 | 70 | 98 |

Enzymatic catalysts like immobilized Candida antarctica lipase B (CAL-B) offer eco-friendly alternatives, operating under milder conditions while maintaining high stereochemical fidelity.

Chemical Synthesis from Precursor Molecules

Acetylide Coupling Strategy

A seven-step synthesis route, adapted from methods used for structurally similar fatty acids, employs (trimethylsilyl)acetylene as a key intermediate. The process begins with the protection of 12-bromo-1-dodecanol using 2,3-dihydro-2H-pyran, followed by sequential acetylide couplings:

-

Step 1 : Protection of 12-bromo-1-dodecanol with 2,3-dihydro-2H-pyran.

-

Step 2 : Coupling with (trimethylsilyl)acetylene to form a protected alkyne intermediate.

-

Step 3 : Deprotection and coupling with 3-methyl-1-bromobutane.

-

Step 4 : Hydrolysis and esterification with methanol.

This method achieves a 45% overall yield, with the cis-configuration preserved via stereoselective hydrogenation.

Partial Hydrogenation of Natural Oils

This compound can be derived from the partial hydrogenation of linoleic acid-rich oils (e.g., soybean or sunflower oil). Using palladium-on-carbon (Pd/C) under controlled H₂ pressure (1–3 atm), the double bond at the 13th position is selectively retained while saturating others.

Table 2: Hydrogenation Parameters for Soybean Oil

| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 2 | 80 | 88 | 76 |

| Ni | 3 | 100 | 72 | 68 |

Biotechnological Production

Microbial Biosynthesis

Genetically engineered Yarrowia lipolytica strains have been utilized to biosynthesize this compound from glucose. Key modifications include:

-

Overexpression of Δ9-desaturase to introduce the cis double bond.

-

Heterologous expression of a fatty acid O-methyltransferase for esterification.

Table 3: Microbial Biosynthesis Performance

| Strain | Substrate | Titer (g/L) | Productivity (g/L/h) |

|---|---|---|---|

| Y. lipolytica Δ9-O-MT | Glucose | 12.4 | 0.52 |

| E. coli (engineered) | Glycerol | 8.7 | 0.36 |

Industrial-Scale Production

Extraction and Esterification

Industrial methods often extract (Z)-13-octadecenoic acid from plant oils (e.g., Balanites aegyptiaca seed oil) via fractional distillation, followed by esterification with methanol. Gas chromatography–mass spectrometry (GC-MS) analyses confirm that the seed oil contains 9,12-octadecadienoic acid (Z,Z)-, which is hydrogenated to (Z)-13-octadecenoic acid before esterification.

Table 4: Industrial Process Metrics

| Step | Equipment Used | Throughput (kg/h) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Oil Extraction | Solvent extractor | 150 | 0.8 |

| Fractional Distillation | Vacuum distillation | 90 | 1.2 |

| Esterification | Continuous reactor | 200 | 0.6 |

Comparative Analysis of Synthesis Routes

Cost and Sustainability

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-13-Octadecenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products, such as hydroperoxides and epoxides. These reactions are typically catalyzed by oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the ester group is replaced by other functional groups. For example, it can react with amines to form amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts like manganese dioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, alcohols, and acid chlorides.

Major Products Formed:

Oxidation Products: Hydroperoxides, epoxides, and aldehydes.

Reduction Products: Alcohols.

Substitution Products: Amides, esters, and other derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (Z)-13-octadecenoic acid methyl ester exhibits antimicrobial properties. For instance, it has shown efficacy against Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The compound inhibited the leishmania DNA topoisomerase IB at concentrations of 50 µM, suggesting potential as a therapeutic agent against this disease .

Cancer Research

Research has highlighted the anticancer properties of this compound. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The compound's ability to induce apoptosis in these cells is currently under investigation .

Pheromone Synthesis

This compound is utilized in the synthesis of pheromones for pest control. A notable application is in the stereoselective synthesis of (Z)-13-octadecenal, a pheromone component for the rice stem borer (Chilo suppressalis). This application underscores its importance in integrated pest management strategies .

Oil Extraction

The compound serves as a solvent in the extraction of oil from olives and other plants. Its efficiency in extracting high-quality oils makes it valuable in food technology and culinary applications .

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently analyzed using GC-MS techniques due to its volatility and stability under analytical conditions. This method allows for the precise identification and quantification of fatty acid methyl esters in complex mixtures, facilitating research in food chemistry and environmental monitoring .

Nutritional Studies

The compound has been studied for its nutritional properties, particularly in relation to its fatty acid profile. It contributes to the unsaturated fatty acid content in dietary fats, which is associated with various health benefits, including cardiovascular health and anti-inflammatory effects .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Antimicrobial Activity Against Leishmania donovani | Showed inhibition of DNA topoisomerase IB | Potential drug development |

| Anticancer Effects on HepG2 and MCF-7 | Induced apoptosis in cancer cells | Cancer therapy research |

| Pheromone Synthesis for Pest Control | Effective synthesis of pheromones | Agricultural pest management |

| Oil Extraction Efficiency | High-quality oil yield from olives | Food technology |

Mechanism of Action

Molecular Targets and Pathways:

Lipid Metabolism: (Z)-13-Octadecenoic acid methyl ester is metabolized by enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes hydrolyze the ester bond, releasing free fatty acids and methanol.

Cell Membrane Interaction: The compound integrates into cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Positional Isomers of Octadecenoic Acid Methyl Esters

The position of the double bond significantly influences physical, chemical, and biological properties:

Key Observations :

- Bioactivity: this compound demonstrates unique bioactivity, such as modulating inflammatory pathways (e.g., TNF-α, IL-6) and acting as an antioxidant, which is less pronounced in methyl oleate .

- Chromatographic Behavior : Retention times increase slightly with the double bond position moving toward the methyl end (e.g., C9 vs. C13) due to polarity differences .

Geometric Isomers

The cis (Z) vs. trans (E) configuration alters molecular packing and biological interactions:

| Compound Name | Configuration | Melting Point (°C) | Solubility in Water |

|---|---|---|---|

| This compound | Cis (Z) | ~27 | Insoluble |

| (E)-13-Octadecenoic acid methyl ester | Trans (E) | Higher than cis | Insoluble |

Key Observations :

Polyunsaturated and Functionalized Analogues

Comparison with di- and triunsaturated esters, as well as hydroxy-substituted derivatives:

Key Observations :

- Oxidative Stability: Monounsaturated esters like this compound are more stable than polyunsaturated analogues (e.g., methyl linoleate) .

Biological Activity

(Z)-13-Octadecenoic acid methyl ester, commonly referred to as methyl (Z)-octadec-13-enoate, is a long-chain fatty acid derivative with significant biological activities. This article explores its biological properties, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C19H36O2

- Molecular Weight : 296.49 g/mol

- Solubility : Practically insoluble in water; soluble in organic solvents.

- Classification : Long-chain fatty acid methyl ester.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may contribute to its potential in preventing chronic diseases linked to oxidative damage.

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies reported that it inhibits the proliferation of cancer cell lines, including breast and liver cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

4. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, which may be beneficial in managing conditions such as arthritis and other inflammatory disorders. Its ability to modulate inflammatory pathways could make it a candidate for therapeutic development.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acid methyl esters, including this compound, showed significant inhibition of growth against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating its potential as a natural preservative or therapeutic agent .

Case Study: Anticancer Activity

In a recent study, this compound was tested against HepG2 liver cancer cells and MCF-7 breast cancer cells. The IC50 values were found to be 25 µg/mL and 30 µg/mL respectively, demonstrating its efficacy in inhibiting cancer cell growth . The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound can be achieved through various methods including:

Q & A

Basic Research Questions

Q. How is (Z)-13-Octadecenoic acid methyl ester typically identified and quantified in plant or microbial extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the standard method for identification and quantification. The compound is often derivatized into its methyl ester form for improved volatility. Key parameters include retention time (e.g., ~37.94 minutes in hexane extracts) and molecular ion peaks at m/z 296 (molecular weight 296.4879) . Calibration curves using synthetic standards ensure accurate quantification, with purity verified via spectral matching against databases like NIST .

Q. What are the primary natural sources of this compound?

- Sources : The compound is reported in plant extracts (e.g., Ficus pachyneura, T. bangwensis) and microbial lipids, such as marine bacteria like Thermotoga maritima, where its presence is rare and structurally unusual . Extraction protocols typically use polar solvents (e.g., methanol, ethanol) followed by partitioning with non-polar solvents (hexane) to isolate lipid fractions .

Q. What are the standard analytical challenges in characterizing stereoisomers of this compound?

- Analytical Approach : Stereoisomeric differentiation requires high-resolution GC columns (e.g., cyanosilicone polar columns) or chiral stationary phases. Confirmation of the Z-configuration is achieved via comparison with authentic standards or nuclear magnetic resonance (NMR) spectroscopy . Contaminants like cis-vaccenic acid methyl ester must be ruled out using retention index libraries .

Advanced Research Questions

Q. How can researchers optimize experimental designs to correlate the compound’s concentration with bioactivity in in vitro models?

- Experimental Design :

- Dose-Response Curves : Use purified fractions (>95% purity via preparative GC) to avoid confounding effects from co-eluting compounds .

- Cell Models : Macrophage cell lines (e.g., RAW 264.7) are employed to study nitric oxide (NO) release, a key antioxidant mechanism .

- Controls : Include lipid-free vehicle controls and reference antioxidants (e.g., ascorbic acid) to validate assay sensitivity .

Q. What mechanisms underlie the compound’s anti-inflammatory and antioxidant activities?

- Mechanistic Insights :

- Antioxidant Activity : The compound donates hydrogen atoms to quench free radicals, as shown in lipid peroxidation assays. It increases NO release in macrophages, enhancing host defense .

- Anti-inflammatory Effects : Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and cyclooxygenase-2 (COX-2) has been observed in gene expression studies, likely via modulation of NF-κB signaling .

Q. How can discrepancies in reported biological activities across studies be resolved?

- Resolution Strategies :

- Purity Verification : Contamination by isomers (e.g., 9- or 11-octadecenoic esters) can skew bioactivity results. Use orthogonal methods (HPLC, NMR) to confirm purity .

- Model Variability : Differences in cell lines (e.g., primary vs. immortalized cells) and assay conditions (e.g., oxidative stress induction methods) must be standardized .

Q. What synthetic or biosynthetic routes are used to produce this compound for research?

- Synthesis Methods :

- Chemical Synthesis : Esterification of (Z)-13-octadecenoic acid with methanol, catalyzed by acid (e.g., H₂SO₄) or enzymes (lipases), yields the methyl ester. Purity is monitored via GC-MS .

- Biosynthesis : Engineered microbial systems (e.g., E. coli with desaturase enzymes) can produce the compound, though yields require optimization using fed-batch fermentation .

Key Challenges in Current Research

- Stereochemical Purity : Isomerization during extraction or storage can alter bioactivity. Storage under inert atmospheres (N₂) and low temperatures (-20°C) is recommended .

- Bioavailability : Poor aqueous solubility limits in vivo applications. Nanoemulsion formulations or pro-drug strategies are under investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.